molecular formula C13H16F3N5O3S B2705802 3-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 2034601-69-7

3-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No. B2705802
CAS RN: 2034601-69-7
M. Wt: 379.36
InChI Key: CUSNVXHAJSUDAC-UHFFFAOYSA-N
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Description

3-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H16F3N5O3S and its molecular weight is 379.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivative Compounds

  • Methodologies for Heterocyclic Compound Synthesis : Research demonstrates the synthesis of imidazole and pyridine derivatives through methods such as direct methylation or trifluoroethylation. These methodologies offer a simple route to a variety of room temperature ionic liquids (RTILs), highlighting the versatility of compounds related to the chemical structure for the creation of novel materials with potential applications in green chemistry and material science (Zhang, Martin, & Desmarteau, 2003).

Antimicrobial and Antibacterial Properties

  • Antimicrobial and Antibacterial Applications : Compounds bearing 1,3,4-oxadiazole moieties have been evaluated for their antimicrobial and antibacterial activities. These studies have found that certain derivatives exhibit significant activity against various pathogens, indicating the potential of these compounds in the development of new antimicrobial agents. This includes research on sulfone-linked bis heterocycles with pronounced antimicrobial activity, suggesting the importance of sulfonyl and oxadiazole groups in enhancing biological activity (Padmavathi, Thriveni, Reddy, & Deepti, 2008).

Anticancer Properties

  • Anticancer Activity Studies : The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has shown potential anticancer activities. This research underscores the importance of structural modifications in heterocyclic compounds to enhance their biological efficacy, especially against cancer cells. The pharmacological activities of these compounds, including anti-inflammatory and anticancer effects, depend significantly on the nature of the substituents, illustrating the chemical compound's relevance in medicinal chemistry (Redda & Gangapuram, 2007).

Corrosion Inhibition

  • Corrosion Inhibition for Materials Protection : Derivatives of 1,3,4-oxadiazole have been assessed for their corrosion inhibition properties, particularly for mild steel in acidic environments. These studies provide insights into the potential use of such compounds in protecting materials from corrosion, which is crucial for extending the life of metal structures and components in various industrial applications (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

3-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5O3S/c1-3-20-7-10(17-8(20)2)25(22,23)21-5-4-9(6-21)11-18-12(24-19-11)13(14,15)16/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSNVXHAJSUDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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